molecular formula C12H16ClN B2815064 8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 101948-16-7

8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B2815064
CAS RN: 101948-16-7
M. Wt: 209.72
InChI Key: ALUUXKCPRFXJAA-UHFFFAOYSA-N
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Description

“8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring . The “tetrahydro” prefix indicates that four additional hydrogens are present compared to the parent quinoline, suggesting a reduction process .


Molecular Structure Analysis

The molecule is likely to be planar due to the conjugated system of the quinoline core. The presence of the chlorine atom and three methyl groups will influence the electronic distribution and potentially the reactivity of the molecule .


Chemical Reactions Analysis

As a quinoline derivative, this compound might undergo reactions typical for aromatic compounds, such as electrophilic aromatic substitution. The electron-withdrawing chlorine might deactivate the ring, while the electron-donating methyl groups could have an activating effect .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the positions of the substituents. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these structural features .

Safety and Hazards

Like many organic compounds, this molecule should be handled with care. It’s important to use appropriate safety measures, such as wearing gloves and eye protection, and working in a well-ventilated area .

Future Directions

The study of quinoline derivatives is a vibrant field due to their potential biological activities. Future research could explore the synthesis of this particular compound, its reactivity, and potential applications .

properties

IUPAC Name

8-chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c1-8-7-12(2,3)14-11-9(8)5-4-6-10(11)13/h4-6,8,14H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUUXKCPRFXJAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C=CC=C2Cl)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

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